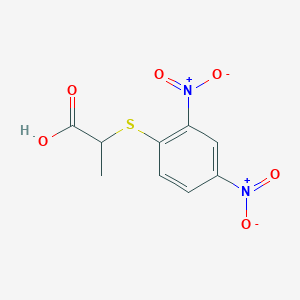![molecular formula C21H17NOS2 B304688 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)
2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine, also known as CBT-1, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. CBT-1 belongs to the class of benzothiazepine derivatives and has been shown to possess anxiolytic and antidepressant properties.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of anxiety and mood. By enhancing the activity of the GABA-A receptor, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine may reduce anxiety and improve mood.
Biochemical and Physiological Effects:
2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to have a number of biochemical and physiological effects. In animal models, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and the growth of new neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is its specificity for the GABA-A receptor, which may reduce the risk of off-target effects. Additionally, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is its low solubility, which may impact its ability to penetrate the blood-brain barrier and reach its target site in the brain.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine. One area of interest is the development of more potent and selective analogs of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine and its effects on neuroplasticity. Finally, clinical trials are needed to determine the safety and efficacy of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine in humans for the treatment of anxiety and depression.
Conclusion:
In conclusion, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of anxiety and depression. Its specificity for the GABA-A receptor and favorable pharmacokinetic profile make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine involves the condensation of 2-thienylacetic acid with 2-amino-4-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group and cyclization using phosphorus oxychloride. The final product is obtained through a series of purification steps involving recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. In animal models, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to reduce anxiety-like behavior and improve depressive-like symptoms. Additionally, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
Nombre del producto |
2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine |
|---|---|
Fórmula molecular |
C21H17NOS2 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
2-methyl-7-thiophen-2-yl-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine |
InChI |
InChI=1S/C21H17NOS2/c1-13-8-9-17-14(11-13)20-15(12-23-17)21(19-7-4-10-24-19)25-18-6-3-2-5-16(18)22-20/h2-11,15,21H,12H2,1H3 |
Clave InChI |
PSPPFAHPWJTIJI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OCC3C2=NC4=CC=CC=C4SC3C5=CC=CS5 |
SMILES canónico |
CC1=CC2=C(C=C1)OCC3C2=NC4=CC=CC=C4SC3C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)
![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)


![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)


![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)


![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)
![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)